molecular formula C19H17F2N3O4S2 B2640096 N-(2,6-difluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 921996-25-0

N-(2,6-difluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2640096
CAS No.: 921996-25-0
M. Wt: 453.48
InChI Key: ZSLDJQCYWGYJHH-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzyl group substituted with fluorine atoms, a thiazole ring, and a methoxyphenylsulfonamido group. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.

    Introduction of the Methoxyphenylsulfonamido Group:

    Attachment of the Benzyl Group: The benzyl group, substituted with fluorine atoms, is introduced through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the thiazole derivative with the benzyl and methoxyphenylsulfonamido groups under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The fluorine atoms on the benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,6-difluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorobenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide: Similar structure but with a methyl group instead of a methoxy group.

    N-(2,6-difluorobenzyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

N-(2,6-difluorobenzyl)-2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and potentially improve its interaction with biological targets.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O4S2/c1-28-13-5-7-14(8-6-13)30(26,27)24-19-23-12(11-29-19)9-18(25)22-10-15-16(20)3-2-4-17(15)21/h2-8,11H,9-10H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLDJQCYWGYJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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